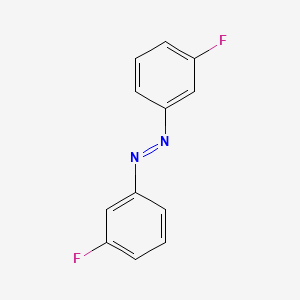

Bis(3-fluorophenyl)diazene

Description

Structural Characteristics and Nomenclature

This compound, systematically named 1,2-bis(3-fluorophenyl)diazene , features two 3-fluorophenyl groups symmetrically attached to a diazene backbone. The molecular formula C₁₂H₈F₂N₂ confirms its stoichiometry, with a monoisotopic mass of 218.065555 g/mol. The compound’s planar trans isomer dominates under ambient conditions, while the cis isomer adopts a nonplanar geometry due to steric repulsion between fluorine atoms.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂N₂ |

| Molecular Weight | 218.206 g/mol |

| IUPAC Name | 1,2-bis(3-fluorophenyl)diazene |

| SMILES | FC1=CC=CC(=C1)/N=N/C2=CC(=CC=C2)F |

| Topological PSA | 38.43 Ų |

| XLogP | 3.9 |

The diazene group’s N=N bond length measures 1.189 Å in the trans isomer, elongating to 1.251 Å in the cis form. Fluorine atoms at the meta positions introduce dipole moments (3.0 D in cis) and enable weak intermolecular interactions, such as C–H···F hydrogen bonding and π-stacking. These features stabilize crystalline phases and influence solubility in polar solvents.

Historical Context in Azobenzene Chemistry

Azobenzene, first synthesized by Eilhard Mitscherlich in 1834, laid the foundation for diazene chemistry. Early 20th-century studies by G. S. Hartley revealed its photoisomerization behavior, linking trans-to-cis transitions to ultraviolet light exposure. Fluorinated derivatives like this compound emerged later, driven by the demand for tunable photochromic materials. The introduction of fluorine substituents marked a pivotal shift, enabling precise control over electronic and steric properties.

The compound’s synthesis parallels classical azobenzene routes, utilizing diazotization of 3-fluoroaniline followed by coupling reactions. Modern advancements in electrophilic fluorination and transition-metal catalysis have refined its production, though explicit protocols remain less documented than those for parent azobenzenes.

Significance of Fluorine Substitution in Aromatic Systems

Fluorine’s electronegativity (3.98 Pauling scale) and small atomic radius impart unique electronic and steric effects to this compound:

- Electronic Modulation : The meta-fluorine atoms withdraw electron density via inductive effects, reducing the aromatic ring’s electron richness. This stabilizes the diazene’s π*-orbitals, shifting UV-Vis absorption maxima bathochromically compared to non-fluorinated analogs.

- Steric Influence : Fluorine’s compact size minimizes steric hindrance, allowing efficient trans-cis isomerization. Computational studies suggest a rotational energy barrier of ~100 kJ/mol, comparable to unsubstituted azobenzene.

- Intermolecular Interactions : Fluorine participates in halogen bonding (C–F···X) and dipole-dipole interactions, enhancing crystal packing efficiency. These interactions are critical in materials science applications, such as liquid crystals and molecular switches.

Table 2: Impact of Fluorine Substitution on Key Properties

| Property | Non-Fluorinated Azobenzene | This compound |

|---|---|---|

| Dipole Moment (cis) | 0 D | 3.0 D |

| π→π* Absorption | ~320 nm | ~350 nm |

| Thermal Relaxation (τ) | Hours | Minutes-Hours |

The meta-substitution pattern avoids ortho-directed steric clashes, preserving molecular flexibility while optimizing electronic effects. This balance underscores fluorine’s dual role as both an electronic modulator and a structural stabilizer in aromatic systems.

Properties

Molecular Formula |

C12H8F2N2 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

bis(3-fluorophenyl)diazene |

InChI |

InChI=1S/C12H8F2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |

InChI Key |

XGZUVWDFPZDZAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

3-Fluoroaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to form the diazonium chloride intermediate. The reaction is typically conducted in aqueous HCl (10–15%) to stabilize the highly reactive diazonium species. Excess nitrous acid is avoided to prevent decomposition, with starch-iodide paper used to confirm reagent consumption.

Coupling Reaction

The diazonium salt is coupled with a second 3-fluoroaniline molecule in a weakly acidic or neutral medium. Alkaline conditions (e.g., NaOH or KOH) are avoided to prevent hydrolysis. In a representative procedure, 3-fluoroaniline (2.18 g, 0.0196 mol) reacts with its diazonium salt in dimethylformamide (DMF) under nitrogen at reflux for 24–48 hours, yielding Bis(3-fluorophenyl)diazene in 56% after chromatography (petroleum ether/EtOAc = 100:1).

Key Variables:

- Temperature: Coupling proceeds efficiently at 40–80°C.

- Solvent: Polar aprotic solvents (DMF, CH₃CN) enhance solubility and reaction rates.

- Catalyst: Base (e.g., KOH) accelerates deprotonation of the coupling partner.

Oxidation of Arylhydrazines

An alternative route involves oxidizing 1,2-bis(3-fluorophenyl)hydrazine using iodine or hypervalent iodine reagents. This method avoids diazonium intermediates, offering improved safety and functional group tolerance.

Hydrazine Synthesis

1,2-Bis(3-fluorophenyl)hydrazine is prepared via reduction of this compound or condensation of 3-fluoroaniline with hydrazine hydrate. For example, Rowshanpour and Dudding reduced (E)-1,2-bis(3-fluorophenyl)diazene using NaBH₄ in THF to obtain the hydrazine precursor in 89% yield.

Oxidative Aromatization

The hydrazine derivative is oxidized to the diazene using molecular iodine (2 mol%) in dichloromethane under aerobic conditions. This catalytic method achieves 72–95% yields within 20 minutes at room temperature, with the iodine regenerated by atmospheric oxygen.

Advantages:

- Mild conditions (room temperature, short reaction times).

- Minimal byproducts due to high chemoselectivity.

Reductive Dimerization of Nitrosoarenes

Nitrosobenzenes undergo reductive dimerization to form azoxy intermediates, which can be further reduced to azo compounds. While primarily used for azoxybenzene synthesis, this approach is adaptable to fluorinated analogs.

Nitrosoarene Preparation

3-Fluoronitrosobenzene is synthesized by oxidizing 3-fluoroaniline with oxone (2.2 equiv) in CH₃CN/H₂O (1:1). The nitroso intermediate is isolated via extraction with ethyl acetate and purified by chromatography.

Reductive Coupling

Using DIPEA (0.25 equiv) as a catalyst, the nitroso compound dimerizes in water at room temperature for 16 hours, yielding the azoxy derivative. Subsequent reduction with Zn/Hg amalgam in HCl converts the azoxy group to azo, affording this compound in 61–88% overall yield.

Challenges:

- Competing over-oxidation to nitro compounds.

- Requires strict control of stoichiometry to minimize byproducts.

Metal-Catalyzed Cross-Coupling

Copper-mediated Ullmann-type couplings enable the synthesis of unsymmetrical azo compounds, though symmetrization can occur under certain conditions. A modified procedure for symmetrical derivatives involves reacting 3-fluoroiodobenzene with NaN₃ in the presence of CuI (10 mol%) and 1,10-phenanthroline at 110°C.

- Catalyst: Cu(MeCN)₄BF₄ (10 mol%).

- Base: K₃PO₄ (2 equiv).

- Solvent: DMF at 100°C for 10 hours.

- Yield: 63–80%.

Comparative Analysis of Preparation Methods

Practical Challenges and Solutions

Regioselectivity and Isomer Formation

Fluorine’s electron-withdrawing effect directs coupling meta to the substituent, favoring symmetrical products. However, trace ortho-coupled isomers may form during diazotization. Chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) effectively separates isomers.

Purification

This compound is typically isolated via silica gel chromatography using nonpolar eluents (petroleum ether/EtOAc 100:1). For large-scale production, recrystallization from ethanol achieves >98% purity.

Stability Considerations

The compound is light-sensitive, requiring storage in amber vials under inert atmosphere. Decomposition via N=N bond cleavage occurs above 200°C, limiting high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluorophenyl)diazene undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form azoxybenzenes and nitro compounds.

Reduction: Can be reduced to form hydrazines or anilines.

Substitution: Can undergo electrophilic aromatic substitution reactions due to the presence of fluorine atoms on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Azoxybenzenes, nitro compounds.

Reduction: Hydrazines, anilines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Characterization

Bis(3-fluorophenyl)diazene can be synthesized through various methods involving the coupling of 3-fluoroaniline derivatives. One effective method employs N-chlorosuccinimide and an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of azobenzene derivatives with high yields. For instance, one study reported a yield of 75% for this compound when synthesized under optimized conditions using this approach .

The compound is characterized by its distinctive orange color and can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The NMR spectra typically show distinct peaks corresponding to the aromatic protons, confirming the successful formation of the diazene structure .

Materials Science

This compound has shown promise in materials science, particularly in the development of photoresponsive materials. Its ability to undergo reversible photoisomerization makes it suitable for applications in molecular switches and sensors. The compound can be incorporated into polymer matrices to create materials that change properties upon exposure to light, which can be utilized in smart coatings and responsive surfaces .

Photochemistry

In photochemistry, this compound serves as a model compound for studying photophysical properties and energy transfer mechanisms. Its unique electronic structure allows researchers to investigate excited-state dynamics and the effects of substituents on photochemical behavior. Studies have demonstrated that modifications to the diazene structure can significantly alter its absorption spectra and reactivity under UV light, providing insights into designing more efficient photochemical systems .

Medicinal Chemistry

The potential medicinal applications of this compound are emerging, particularly in drug design and development. Compounds containing diazene moieties have been investigated for their anti-cancer properties due to their ability to generate reactive nitrogen species that can induce apoptosis in cancer cells. The fluorine substitution enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy .

Case Study 1: Photoresponsive Polymers

A recent study explored the incorporation of this compound into a polymer matrix to create a photoresponsive material capable of changing shape upon exposure to light. The researchers demonstrated that by tuning the concentration of the diazene within the polymer, they could control the degree of deformation under UV irradiation, showcasing its potential for applications in soft robotics and adaptive materials .

Case Study 2: Anticancer Activity

In another investigation, this compound derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity, with mechanisms involving reactive oxygen species generation leading to cell death. This highlights the compound's potential as a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of bis(3-fluorophenyl)diazene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its diazene and fluorophenyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability increase melting points (e.g., 150–151°C for 3-Br vs. ~101°C for 3-Cl/4-F) . Fluorine’s electronegativity enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Spectroscopic and Electronic Properties

- ¹H NMR : this compound exhibits distinct aromatic signals (δ 8.04–7.05 ppm) due to deshielding by fluorine . In contrast, the 4-fluoro isomer shows simplified splitting patterns owing to symmetry .

- Electronic Effects : Fluorine’s electronegativity reduces electron density on the azo bridge, enhancing electrophilicity. Trifluoromethyl groups further amplify this effect, making the compound more reactive in electron-deficient environments .

Biological Activity

Bis(3-fluorophenyl)diazene is a diazene compound characterized by its unique structural properties, which include two 3-fluorophenyl groups linked by a diazene functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

The molecular formula of this compound is . Its structure is defined by the presence of two fluorinated phenyl rings, which can influence its reactivity and interaction with biological targets. The compound's synthesis typically involves methods such as diazotization reactions or coupling reactions with aryldiazonium salts, yielding a product that exhibits distinct physical properties, such as color and solubility.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Studies have indicated that azobenzene derivatives, including those with fluorine substitutions, can exhibit enhanced antibacterial properties. For instance, modifications to the azobenzene structure can lead to significant increases in activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

- Photopharmacology : The ability to control biological functions with light is a growing area of research. This compound can be utilized as a photoswitchable compound, allowing for the modulation of its biological activity upon exposure to specific wavelengths of light. This property is particularly useful in developing targeted therapies that minimize side effects .

- Mechanism of Action : The mechanism by which this compound exerts its effects is thought to involve interactions with various molecular targets within cells. The diazene linkage may facilitate electron transfer processes or influence the binding affinities of the compound to specific receptors or enzymes .

Antibacterial Studies

A study evaluating the antibacterial efficacy of this compound derivatives found that compounds with fluorine substitutions demonstrated improved activity against Staphylococcus aureus. The enhanced lipophilicity due to fluorine atoms likely contributes to better membrane permeability and increased interaction with bacterial targets .

Research into the photochemical behavior of this compound highlighted its potential as a photopharmacological agent. In vitro experiments showed that upon UV irradiation, the compound could switch between different conformations, leading to altered biological activity profiles. This property was exploited in designing light-activated drug delivery systems .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Bis(3-fluorophenyl)diazene, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via diazonium salt coupling reactions. A common approach involves:

Diazotization: Reacting 3-fluoroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium intermediate.

Coupling: Introducing a second 3-fluorophenyl group via Ullmann-type or copper-catalyzed coupling. Temperature control (<10°C) is critical to avoid decomposition of the diazonium intermediate.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization (typically 50–70%) requires strict stoichiometric ratios and inert atmospheres to prevent side reactions.

Data Considerations: Impurities like unreacted aniline or over-coupled byproducts (e.g., triazenes) can arise if pH or temperature fluctuates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR signals be resolved?

Methodological Answer:

- ¹H/¹⁹F NMR: Fluorine substituents split signals into complex multiplet patterns due to coupling (³J~10–12 Hz). For example, aromatic protons in this compound show distinct doublets of doublets in δ 7.2–7.8 ppm.

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.08) and distinguishes isotopic patterns from chlorine contaminants.

- IR Spectroscopy: Confirms N=N stretching (~1450–1600 cm⁻¹).

Resolving Data Contradictions: Overlapping signals in NMR can be addressed via:

Advanced Research Questions

Q. How can computational chemistry models predict the electronic properties and reactivity of this compound in photochemical applications?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to optimize geometry (B3LYP/6-311+G(d,p)) and calculate frontier molecular orbitals (HOMO-LUMO gap). Fluorine’s electron-withdrawing effect lowers the LUMO, enhancing photoreduction potential.

- TD-DFT: Predicts UV-Vis absorption spectra (λ_max ~350–400 nm) and excited-state behavior.

- Solvent Effects: Include PCM models to simulate polar aprotic solvents (e.g., acetonitrile), which stabilize charge-transfer states.

Validation: Compare computed spectra with experimental UV-Vis and cyclic voltammetry data to refine models .

Q. What experimental strategies mitigate decomposition pathways of this compound under thermal or oxidative conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Identifies decomposition onset temperatures (typically >150°C).

- Stabilization Techniques:

- Inert Atmospheres: Conduct reactions under argon/nitrogen to prevent oxidation.

- Radical Scavengers: Add BHT (butylated hydroxytoluene) to suppress radical-mediated degradation.

- Low-Temperature Storage: Store at –20°C in amber vials to reduce photolytic cleavage of the N=N bond.

Mechanistic Insights: LC-MS analysis of degraded samples reveals azobenzene byproducts, suggesting homolytic N=N bond cleavage as a primary pathway .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

- Controlled Reactivity Studies: Compare catalytic efficiency (TON, TOF) under standardized conditions (e.g., Pd(0)/Pd(II) ratios, solvent polarity).

- In Situ Monitoring: Use Raman spectroscopy to track intermediate formation (e.g., Pd-diazene complexes).

- Surface Analysis (XPS, SEM): Investigate catalyst poisoning due to fluorine adsorption on metal surfaces.

Case Study: Discrepancies in Suzuki-Miyaura coupling yields (~40–80%) may stem from trace moisture or oxygen, which deactivate palladium catalysts. Rigorous drying of solvents/reactants and glovebox use improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.